molecular formula C14H12F3N7O B2604854 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198749-73-2

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2604854
CAS RN: 2198749-73-2
M. Wt: 351.293
InChI Key: UNZNQVFYEZVOBZ-UHFFFAOYSA-N
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Description

The compound “2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for the compound “2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving the compound could not be found in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and more. Unfortunately, the specific physical and chemical properties for the compound “2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” are not available in the searched resources .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structure Analysis

Heterocyclic compounds, including those with pyridazine analogs, are noted for their pharmaceutical importance. For example, the synthesis and structure analysis of a related compound, "6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine," involves detailed spectroscopic techniques and X-ray diffraction (XRD) for structural elucidation. Such analyses contribute to understanding the molecular geometry, electronic structure, and intermolecular interactions essential for the development of new materials and drugs (Sallam et al., 2021).

Antimicrobial and Antitumor Applications

Antimicrobial and Antifungal Activity

The exploration of heterocyclic compounds extends to their potential antimicrobial and antifungal applications. For instance, compounds with a triazolo[1,5-a]pyrimidine structure have been synthesized and evaluated for their antimicrobial properties, showcasing the relevance of such structures in developing new therapeutic agents (Hassan, 2013).

Antitumor Agents

Similar structural motifs have been investigated for their antitumor properties. Research into pyridotriazolopyrimidines, for instance, has identified compounds with promising activity against cancer cell lines, highlighting the potential of these heterocyclic compounds in oncology (Abdallah et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound refer to its potential risks and dangers during handling, storage, and use. Unfortunately, the specific safety and hazards for the compound “2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” are not available in the searched resources .

Future Directions

The future directions for research on a compound can include areas such as further synthesis methods, potential applications, and more. Unfortunately, the specific future directions for the compound “2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” are not available in the searched resources .

properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7O/c15-14(16,17)13-20-19-10-3-4-11(21-24(10)13)22-6-9(7-22)8-23-12(25)2-1-5-18-23/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZNQVFYEZVOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

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